2-Benzotriazol-1-YL-acetamide

Übersicht

Beschreibung

2-Benzotriazol-1-YL-acetamide is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields such as medicinal chemistry, material science, and industrial chemistry. Benzotriazole derivatives, including this compound, are known for their stability and ability to participate in a wide range of chemical reactions .

Wirkmechanismus

Target of Action

2-Benzotriazol-1-YL-acetamide is a compound that has been studied for its potential biological activitiesBenzotriazole derivatives have been found to interact with various enzymes and receptors in biological systems . For instance, some benzotriazole derivatives have been found to inhibit the SARS-CoV-2 main protease (3CL pro), which is essential for the replication of the virus .

Mode of Action

Benzotriazole derivatives are known to form π–π stacking interactions and hydrogen bonds with their targets . These non-covalent interactions can lead to changes in the conformation and function of the target proteins, thereby affecting their biological activities.

Biochemical Pathways

Benzotriazole derivatives have been associated with a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, and antioxidative activities . These activities suggest that benzotriazole derivatives may affect multiple biochemical pathways.

Result of Action

Benzotriazole derivatives have been found to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzotriazol-1-YL-acetamide typically involves the reaction of benzotriazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide derivative .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzotriazol-1-YL-acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The benzotriazole moiety can act as a leaving group, facilitating nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the benzotriazole ring may be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amide, while oxidation may result in the formation of a benzotriazole oxide .

Wissenschaftliche Forschungsanwendungen

2-Benzotriazol-1-YL-acetamide has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

- 1-Benzotriazol-1-YL-acetamide

- 2-Benzotriazol-1-YL-acetonitrile

- 1-Benzotriazol-1-YL-methanol

Comparison: Compared to its analogs, 2-Benzotriazol-1-YL-acetamide exhibits unique properties due to the presence of the acetamide group, which enhances its stability and reactivity. This makes it a valuable compound for various synthetic and industrial applications .

Biologische Aktivität

2-Benzotriazol-1-YL-acetamide, a derivative of benzotriazole, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, leading to a range of pharmacological effects, including antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

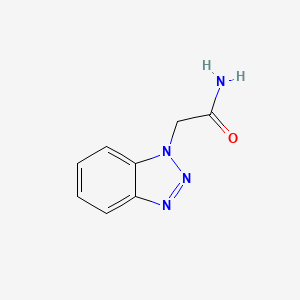

The molecular structure of this compound can be represented as follows:

This compound features a benzotriazole moiety linked to an acetamide group, which is crucial for its biological activity. The presence of the benzotriazole ring contributes to its stability and ability to form π–π stacking interactions with biological macromolecules.

Target Interactions:

this compound interacts with various enzymes and receptors in biological systems. The mechanism often involves:

- Hydrogen bonding and π–π stacking interactions with target proteins.

- Modulation of biochemical pathways that lead to cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.

Biochemical Pathways:

Research indicates that benzotriazole derivatives can influence multiple pathways:

- Anticancer Activity: Induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.

- Antimicrobial Activity: Disruption of bacterial cell wall synthesis and interference with metabolic processes.

Antimicrobial Activity

This compound has shown promising results against a variety of microorganisms:

- Bacterial Inhibition: Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from benzotriazole exhibited minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.25 μg/mL against Escherichia coli and Staphylococcus aureus .

- Antifungal Activity: The compound has also demonstrated antifungal properties, with MIC values against Candida albicans ranging from 1.6 to 25 μg/mL .

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound:

- Cell Line Studies: In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis .

- Mechanistic Insights: The compound may affect the expression of proteins involved in cell cycle regulation and apoptosis .

Antiviral Activity

Emerging studies suggest antiviral properties against certain viruses:

- Enteroviruses: Benzotriazole derivatives have shown activity against enteroviruses, which are associated with several diseases, including celiac disease .

Case Studies

-

Antimicrobial Efficacy Study:

A study conducted by Ochal et al. evaluated the antibacterial activity of various benzotriazole derivatives, including this compound. The results indicated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values between 12.5 and 25 μg/mL . -

Anticancer Research:

In a study published in the Journal of Medicinal Chemistry, researchers assessed the anticancer potential of several benzotriazole derivatives. The findings suggested that this compound significantly inhibited cell proliferation in breast cancer cell lines through apoptosis induction .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

2-(benzotriazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8(13)5-12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGWGWRETFLFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368005 | |

| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69218-56-0 | |

| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main synthetic application of 2-(Benzotriazol-1-yl)acetamide highlighted in the research?

A1: 2-(Benzotriazol-1-yl)acetamide acts as a valuable building block in synthesizing substituted pyridine derivatives. Specifically, it participates in base-promoted reactions with α,β-unsaturated ketones. This reaction proceeds through a tandem [3 + 3] annulation, involving a Michael addition followed by cyclization, ultimately yielding 2-(substituted amino)pyridines or 4,6-substituted pyrid-2-ones. [] This synthetic route offers an efficient and regioselective approach to access these important heterocyclic compounds, which can be challenging to obtain through other methods.

Q2: Are there alternative synthetic routes to 2-(Benzotriazol-1-yl)acetamide besides the traditional methods?

A2: Yes, recent research [] highlights a novel synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides utilizing samarium diiodide. This method involves the reaction of 1-(chloromethyl)benzotriazole with isocyanates in the presence of samarium diiodide. This approach offers a milder and potentially more efficient alternative to traditional synthetic methods, expanding the toolbox for chemists seeking to utilize this versatile compound.

Q3: What are the advantages of using Samarium Diiodide in the synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides?

A3: The use of Samarium Diiodide in the synthesis of N-substituted 2-(benzotriazol-1-yl)acetamides, as described in the research [], offers several advantages:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.